molecular formula C19H15Br2N3O2 B1244735 Discorhabdine C

Discorhabdine C

Cat. No. B1244735
M. Wt: 477.1 g/mol
InChI Key: RZOQYNKZXIRKBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Discorhabdine C is a natural product found in Batzella with data available.

Scientific Research Applications

Synthesis and Chemical Properties

  • Total Synthesis : Discorhabdine C was successfully synthesized using hypervalent iodine oxidation of O-silylated phenols. This process was pivotal in the total synthesis of discorhabdine C, a compound isolated from the sponge Latrunculia du Bocage in New Zealand (Kita et al., 1992).
  • Chemical Reactivity : The cytotoxic marine natural product discorhabdine C has been found to react with various nucleophiles, forming debrominated adducts. Its electrophilic reactivity extends to proteins, with lysozyme-discorhabdin C adducts detected in mass spectrometry studies (Lam, Cadelis, & Copp, 2020).

Biological Activity and Pharmacological Potential

  • Cytotoxic Activity : Discorhabdine C and its analogues have shown cytotoxic activity against various cancer cell lines, including human colon cancer and leukemia cell lines (Wada et al., 2011).
  • Potential as Cholinesterase Inhibitors : Certain discorhabdin alkaloids, including discorhabdin C derivatives, have shown activity as reversible competitive inhibitors of cholinesterases. This finding is significant for potential treatments of Alzheimer's disease (Botić et al., 2017).
  • Antiparasitic Activity : Discorhabdin C and related compounds have demonstrated antiparasitic activity, particularly against Plasmodium falciparum, a causative agent of malaria. This suggests its potential use in developing antimalarial drugs (Lam, Cadelis, & Copp, 2020).

properties

Product Name

Discorhabdine C

Molecular Formula

C19H15Br2N3O2

Molecular Weight

477.1 g/mol

IUPAC Name

2',6'-dibromo-10-methylspiro[6,10,15-triazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),2(7),9(16),11-tetraene-3,4'-cyclohexa-2,5-diene]-1',8-dione

InChI

InChI=1S/C19H15Br2N3O2/c1-24-8-9-2-4-22-14-12(9)16(24)18(26)15-13(14)19(3-5-23-15)6-10(20)17(25)11(21)7-19/h6-8,23H,2-5H2,1H3

InChI Key

RZOQYNKZXIRKBG-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2CCN=C3C2=C1C(=O)C4=C3C5(CCN4)C=C(C(=O)C(=C5)Br)Br

synonyms

discorhabdin P

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Discorhabdine C
Reactant of Route 2
Discorhabdine C
Reactant of Route 3
Discorhabdine C
Reactant of Route 4
Discorhabdine C
Reactant of Route 5
Discorhabdine C
Reactant of Route 6
Discorhabdine C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.